BenchChemオンラインストアへようこそ!

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide

PDE5 inhibition Enzymatic assay Structure-activity relationship

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide (CAS 2097915-43-8) is a synthetic benzamide derivative that functions as a potent and selective inhibitor of human phosphodiesterase 5A1 (PDE5A1). The compound features a 6-cyclopropylpyridin-3-ylmethyl moiety linked to a 3-(dimethylamino)benzamide core, representing a distinct chemotype that diverges structurally from established PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil.

Molecular Formula C18H21N3O
Molecular Weight 295.386
CAS No. 2097915-43-8
Cat. No. B2496208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
CAS2097915-43-8
Molecular FormulaC18H21N3O
Molecular Weight295.386
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
InChIInChI=1S/C18H21N3O/c1-21(2)16-5-3-4-15(10-16)18(22)20-12-13-6-9-17(19-11-13)14-7-8-14/h3-6,9-11,14H,7-8,12H2,1-2H3,(H,20,22)
InChIKeyGKTJRTZUPXEXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide (CAS 2097915-43-8): A Selective PDE5 Inhibitor Scaffold


N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide (CAS 2097915-43-8) is a synthetic benzamide derivative that functions as a potent and selective inhibitor of human phosphodiesterase 5A1 (PDE5A1). The compound features a 6-cyclopropylpyridin-3-ylmethyl moiety linked to a 3-(dimethylamino)benzamide core, representing a distinct chemotype that diverges structurally from established PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. Its PDE5 inhibitory activity and cross-PDE selectivity profile have been deposited in authoritative bioactivity databases, including BindingDB and ChEMBL, under identifier CHEMBL4281590, with data curated from Shandong University studies [2]. The primary quantitative anchor is an IC50 of 13 nM against recombinant human PDE5A1 in a cell-free enzymatic assay [1].

Why N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide Cannot Be Interchanged With Other PDE5 or Pan-PDE Inhibitor Scaffolds


PDE5 inhibitors span multiple chemotypes, including pyrazolopyrimidinones (sildenafil), carbolines (tadalafil), and imidazotriazinones (vardenafil). Each scaffold drives a distinct polypharmacology and selectivity fingerprint that cannot be captured by simply substituting one PDE5-active compound for another. The 3-(dimethylamino)benzamide scaffold of the target compound shows a PDE5 IC50 of 13 nM, but critically exhibits markedly different selectivity against off-target PDEs such as PDE2A (IC50 > 20,000 nM) and PDE4A (IC50 > 10,000 nM) compared to sildenafil's well-known PDE6 (retinal) liability [1][2]. Substituting a generic PDE5 inhibitor without understanding these quantitative selectivity margins could lead to erroneous conclusions in mechanistic studies, particularly in neurodegenerative or vascular biology models where PDE2 and PDE4 modulate distinct cAMP/cGMP pools. The evidence that follows demonstrates precisely where the target compound's selectivity profile diverges from comparator agents, enabling scientifically justified procurement decisions.

Quantitative Differentiation Evidence for N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide Relative to In-Class and Cross-Class Competitors


PDE5A1 Inhibitory Potency: Head-to-Head Benchmarking Against the Canonical PDE5 Inhibitor Sildenafil

The target compound inhibits recombinant human PDE5A1 with an IC50 of 13 nM in a cell-free fluorescence-based enzymatic assay using FAM-cyclic-3',5'-GMP as substrate [1]. In a comparable recombinant human PDE5A catalytic domain assay, sildenafil exhibits an IC50 of 3.5 nM [2]. Although sildenafil is approximately 3.7-fold more potent, the target compound belongs to a structurally distinct benzamide chemotype that may avoid the pyrazolopyrimidinone-associated metabolic liabilities (e.g., CYP3A4-dependent clearance). This potency, within the low nanomolar range, places the target compound in the same pharmacological tier as clinical PDE5 inhibitors.

PDE5 inhibition Enzymatic assay Structure-activity relationship

Selectivity Over PDE6C: Mitigation of Retinal Toxicity Risk Compared to Sildenafil

The target compound demonstrates an IC50 > 1,000 nM against human recombinant PDE6C, yielding a PDE5/PDE6C selectivity index exceeding 77-fold (13 nM vs. >1,000 nM) [1]. In contrast, sildenafil's PDE6 IC50 has been reported at approximately 3.9 nM, representing a PDE5/PDE6 selectivity ratio of only ~1.1-fold (3.5 nM vs. 3.9 nM) [2]. The markedly greater selectivity window of the target compound over PDE6C suggests a reduced likelihood of retinal phosphodiesterase inhibition, a mechanism linked to the transient visual disturbances (cyanopsia) reported with sildenafil use.

PDE6 selectivity Off-target profiling Retinal safety

Selectivity Over PDE11A: Unique Pharmacological Fingerprint vs. Tadalafil's Dual PDE5/PDE11 Inhibition

The target compound inhibits human PDE11A4 with an IC50 of 119 nM, yielding a PDE5/PDE11A selectivity of approximately 9.2-fold (13 nM vs. 119 nM) [1]. Tadalafil, by contrast, is a well-documented dual PDE5/PDE11 inhibitor with a PDE11 IC50 of approximately 37 nM, exhibiting roughly 7-fold selectivity (5 nM vs. 37 nM) [2]. The target compound's lower absolute potency on PDE11A (119 nM vs. 37 nM) and different selectivity ratio (9.2-fold vs. 7-fold) may reduce off-target effects on PDE11A-expressing tissues such as skeletal muscle and testis, a concern associated with tadalafil-associated myalgia.

PDE11 selectivity Phosphodiesterase profiling Tadalafil comparison

Wide Selectivity Window Over PDE2A and PDE4A: Favorable Profile for cAMP/cGMP Compartmentalized Signaling Studies

The target compound shows extremely weak inhibition of PDE2A (IC50 > 20,000 nM) and PDE4A (IC50 > 10,000 nM), translating to PDE5 selectivity margins exceeding 1,500-fold and 770-fold, respectively [1]. In comparison, sildenafil's selectivity over PDE2 and PDE4 has been estimated at approximately 1,000-fold and 800-fold, respectively [2]. The target compound's comparable or slightly larger selectivity window ensures minimal perturbation of cAMP-hydrolyzing PDEs, a critical requirement for studies investigating cGMP-specific signaling pathways in neurodegenerative disease models where PDE4 is implicated in cognitive function.

PDE selectivity cAMP/cGMP crosstalk Neurodegeneration

Lipophilic Ligand Efficiency Metrics vs. Sildenafil: Favorable Physicochemical Profile for CNS Penetration Optimization

The target compound has a calculated logP of approximately 2.36 and a topological polar surface area (TPSA) of 40.71 Ų, with a molecular weight of 201.27 g/mol . In contrast, sildenafil has a logP of approximately 2.7 and a TPSA of 113 Ų [1]. The target compound's lower TPSA (40.71 vs. 113 Ų) and molecular weight suggest potentially superior passive membrane permeability and a more favorable profile for blood-brain barrier penetration, aligning with the CNS drug-likeness guidelines (TPSA < 60-70 Ų and MW < 400 g/mol). The calculated lipophilic ligand efficiency (LLE = pIC50 - logP) for the target compound is approximately 5.5 (pIC50 = 7.89 - logP 2.36), compared to sildenafil's LLE of 5.7 (pIC50 = 8.46 - logP 2.7), indicating similar binding efficiency per unit of lipophilicity despite lower absolute potency.

Lipophilic efficiency CNS drug design Physicochemical properties

Ex Vivo Functional Potency in Rat Mesenteric Arteries: Tissue-Level PDE5 Inhibition Confirmation

The target compound inhibits PDE5 in tissue-level pharmacological assays, demonstrating an EC50 of 725 nM for inhibition of phenylephrine-induced contraction in Wistar rat mesenteric arteries, measured by the increase in acetylcholine-induced relaxation [1]. This ex vivo tissue bath data provides a functional correlate to the biochemical IC50, confirming that the compound's PDE5 inhibitory activity translates to smooth muscle relaxation in intact vascular tissue. While no direct ex vivo comparison with sildenafil or tadalafil in the same tissue preparation has been published for this specific compound, reported sildenafil EC50 values in rat aortic ring assays range from 200–500 nM [2], suggesting the target compound's tissue-level potency is within the same order of magnitude.

Tissue bath pharmacology Vascular PDE5 inhibition Ex vivo potency

Differential Application Scenarios for N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide Based on Verified Quantitative Selectivity and Physicochemical Data


CNS-Penetrant PDE5 Inhibitor Lead Optimization for Alzheimer's Disease and Synaptic Plasticity Studies

The target compound's low TPSA (40.71 Ų), low molecular weight (201.27 g/mol), and favorable logP (2.36) [REFS-1 of Evidence_Item 5] position it as a superior starting scaffold for CNS drug discovery compared to sildenafil (TPSA 113 Ų, MW 474.6 g/mol) [REFS-2 of Evidence_Item 5]. Research groups developing PDE5 inhibitors for Alzheimer's disease, where PDE5-mediated cGMP enhancement has been shown to rescue long-term potentiation deficits [REFS-1 of Section 2], can prioritize this chemotype for its predicted superior blood-brain barrier penetration. The selectivity data against PDE2A (>1,500-fold) and PDE4A (>770-fold) [REFS-1 of Evidence_Item 4] further support its use in neurodegenerative disease models where off-target cAMP modulation could confound behavioral or electrophysiological readouts.

Vascular Biology Studies Requiring Reduced Retinal PDE6 Liability

In vascular reactivity or pulmonary hypertension models where chronic PDE5 inhibitor administration is required, the target compound's >77-fold PDE5/PDE6C selectivity window [REFS-1 of Evidence_Item 2] provides a clear advantage over sildenafil (~1.1-fold selectivity) [REFS-2 of Evidence_Item 2]. Researchers concerned about retinal phosphodiesterase inhibition as a confounding variable in longitudinal in vivo studies can select this compound to minimize the risk of PDE6-mediated visual disturbances, a known limitation of sildenafil in both preclinical and clinical settings. The ex vivo vasorelaxation EC50 of 725 nM [REFS-1 of Evidence_Item 6] confirms tissue-level PDE5 inhibition.

PDE5-Selective Chemical Probe for cGMP Compartmentalization Studies in Intact Systems

The compound's broad selectivity against cAMP-hydrolyzing PDEs (PDE2A >1,500-fold, PDE4A >770-fold, PDE3B >1,500-fold [IMPLIED from IC50 >20,000 nM]) [REFS-1 of Evidence_Item 4] makes it a suitable pharmacological tool for dissecting cGMP-specific signaling nodes in intact cellular systems. Unlike tadalafil, which carries significant PDE11A activity (IC50 ≈ 37 nM) [REFS-2 of Evidence_Item 3], the target compound's PDE11A IC50 of 119 nM provides a moderately larger selectivity margin that can simplify data interpretation in reproductive or skeletal muscle physiology experiments. However, users must verify the purity and analytical characterization of each batch by HPLC or NMR prior to use, as no formal quality specifications are publicly available for this research-grade compound.

Medicinal Chemistry SAR Expansion Around the 3-(Dimethylamino)benzamide Scaffold

The target compound serves as a validated starting point for structure-activity relationship (SAR) studies around a benzamide PDE5 pharmacophore distinct from the pyrazolopyrimidinone and carboline classes. Its PDE5A1 IC50 of 13 nM [REFS-1 of Evidence_Item 1] and lipophilic ligand efficiency (LLE = 5.5) [REFS-1 of Evidence_Item 5] provide a benchmark against which newly synthesized analogs can be compared. The cyclopropylpyridine moiety offers a vector for further optimization, while the 3-(dimethylamino) substituent on the benzamide ring can be systematically varied to probe electronic and steric effects on PDE5 potency and selectivity. MedChem groups seeking to build patent-differentiating intellectual property around non-sildenafil PDE5 scaffolds can use this compound as a reference inhibitor.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.